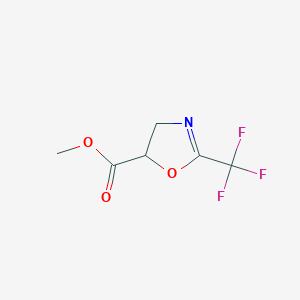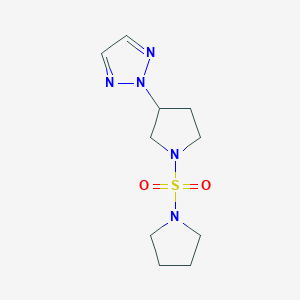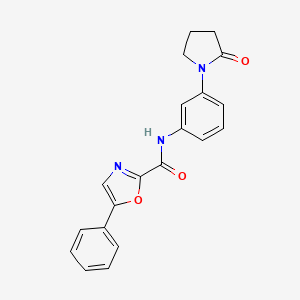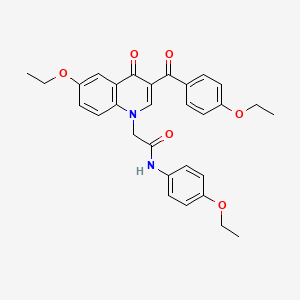![molecular formula C19H18N6O3 B3018583 7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-12-6](/img/structure/B3018583.png)
7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of the tetrazolopyrimidine family. This class of compounds has been the subject of research due to their potential biological activities, including antimicrobial properties. The compound features a tetrazolopyrimidine core substituted with various functional groups that may contribute to its activity and physical properties.
Synthesis Analysis
The synthesis of related tetrazolopyrimidine derivatives typically involves a multi-component reaction. For instance, the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides is achieved by reacting acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole . This method likely applies to the synthesis of the compound , with the specific substituents being a 4-hydroxyphenyl and a 2-methoxyphenyl group. The reaction conditions and choice of starting materials would be tailored to introduce these particular substituents.
Molecular Structure Analysis
While the exact molecular structure of the compound is not provided, we can infer from related compounds that the tetrazolopyrimidine core is likely to exhibit a planar geometry, which could facilitate π-π stacking interactions. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid shows different supramolecular architectures in its solvated forms, indicating that the solvent and crystal environment can significantly influence the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Tetrazolopyrimidine derivatives are reactive intermediates that can undergo various chemical transformations. The presence of the tetrazole ring suggests potential reactivity in nucleophilic substitution reactions or as ligands in coordination chemistry due to the presence of nitrogen atoms. The hydroxy and methoxy substituents on the phenyl rings may also participate in further chemical reactions, such as etherification or esterification, under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings with hydroxy and methoxy substituents suggests potential for hydrogen bonding and dipole-dipole interactions, which could affect solubility and melting point. The antimicrobial activity of similar compounds has been characterized, indicating that the compound may also possess such properties . The exact properties would need to be determined experimentally, but we can predict that the compound would exhibit characteristics typical of aromatic tetrazolopyrimidines, such as moderate solubility in polar solvents and potential biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tetrazolopyrimidine derivatives, including compounds similar to the one , has been explored for their versatile chemical properties and potential applications. For instance, the regioselective synthesis of 1- and 4-substituted derivatives highlights the chemical flexibility and potential for further functionalization of the tetrazolopyrimidine core (Drev et al., 2014). These methodologies provide a basis for the creation of diverse compounds with varying biological and chemical properties.
Antimicrobial Activity
Research into the antimicrobial activity of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides has shown promising results. These compounds have been synthesized and characterized, with studies confirming their structure through IR, 1H NMR spectroscopy, and mass spectrometry. The antimicrobial activities of these compounds have been highlighted, indicating potential applications in developing new antimicrobial agents (Gein et al., 2010).
Antiviral and Antioxidant Activities
Certain tetrazolopyrimidine analogs have demonstrated significant antiviral and antioxidant activities. For example, some derivatives have shown activity against human cytomegalovirus and herpes simplex virus type 1, indicating their potential as antiviral agents (Saxena et al., 1990). Additionally, the synthesis and evaluation of tetrazolopyrimidines for their antioxidant activity suggest their utility in combating oxidative stress-related conditions (Gilava et al., 2020).
Fluorescent Probes and Biological Imaging
The development of functional fluorophores based on the tetrazolopyrimidine core has been explored, with derivatives exhibiting large Stokes shifts and strong fluorescence intensities. These properties make them suitable for use as fluorescent probes in biological and environmental sensing applications (Castillo et al., 2018).
properties
IUPAC Name |
7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-16(18(27)21-14-5-3-4-6-15(14)28-2)17(12-7-9-13(26)10-8-12)25-19(20-11)22-23-24-25/h3-10,17,26H,1-2H3,(H,21,27)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDTTZOJABXXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)
![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)
![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)


